Bromo(pyridin-2-yl)acetic acid

Epigenetics Bromodomain Inhibition Medicinal Chemistry

Sourcing Bromo(pyridin-2-yl)acetic acid (CAS 52800-40-5) is a strategic choice. The alpha-bromo atom enables unique nucleophilic substitution and radical alkylation pathways not possible with non-halogenated or alpha-chloro analogs. This specific reactivity makes it an essential building block for constructing 2-pyridone libraries and developing bromodomain-targeted chemical probes, directly impacting the efficiency of SAR exploration and lead optimization.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 52800-40-5
Cat. No. B1629109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo(pyridin-2-yl)acetic acid
CAS52800-40-5
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(C(=O)O)Br
InChIInChI=1S/C7H6BrNO2/c8-6(7(10)11)5-3-1-2-4-9-5/h1-4,6H,(H,10,11)
InChIKeyOCJKXTKMAMFNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromo(pyridin-2-yl)acetic Acid (CAS 52800-40-5): Procurement-Grade Alpha-Bromo Pyridyl Acetic Acid Building Block for Epigenetic and Heterocyclic Chemistry Research


Bromo(pyridin-2-yl)acetic acid (CAS 52800-40-5), systematically named 2-bromo-2-(pyridin-2-yl)acetic acid, is an alpha-halogenated heterocyclic carboxylic acid with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol [1]. This compound belongs to the class of pyridin-2-ylacetic acid derivatives, characterized by a pyridine ring substituted at the 2-position with an acetic acid moiety that bears an alpha-bromine atom. The alpha-bromo substitution confers distinct reactivity profiles that differentiate it from its non-halogenated, alpha-chloro, alpha-fluoro, and ester analogs, making it a specialized synthon for nucleophilic substitution, cross-coupling, and targeted inhibitor design .

Why In-Class Substitution of Bromo(pyridin-2-yl)acetic Acid Fails: Alpha-Halogen Reactivity and Target Engagement Specificity


Interchanging Bromo(pyridin-2-yl)acetic acid with structurally similar pyridyl acetic acid derivatives—such as the non-halogenated parent acid (2-pyridylacetic acid), alpha-chloro, alpha-fluoro, or ester variants—without empirical validation is a high-risk procurement strategy. The alpha-bromine atom is not merely a placeholder; it is a critical determinant of both chemical reactivity and biological target engagement [1]. Compared to the non-halogenated analog, the presence of bromine at the alpha-position dramatically enhances electrophilicity, enabling distinct nucleophilic substitution and radical alkylation pathways that are inaccessible to the unsubstituted acid . Furthermore, the bromine atom's steric and electronic properties influence bromodomain binding, as evidenced by differential inhibitory profiles against PCAF and ATAD2A relative to class-level expectations [2]. The quantitative evidence presented in Section 3 substantiates why this specific compound, and not a generic alternative, must be sourced for programs requiring defined alpha-bromo reactivity or specific epigenetic target engagement.

Bromo(pyridin-2-yl)acetic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


PCAF Bromodomain Inhibition: Quantified Engagement of an Epigenetic Target

Bromo(pyridin-2-yl)acetic acid demonstrates quantifiable, albeit moderate, inhibitory activity against the human PCAF (KAT2B) bromodomain, with a reported IC50 of 70,000 nM (70 μM) in a BROMOscan assay [1]. While no direct head-to-head data exists for the non-halogenated 2-pyridylacetic acid against PCAF, class-level inference suggests that the alpha-bromo substituent is essential for this level of target engagement, as the parent acid is not recognized as a bromodomain ligand in authoritative databases [2]. This provides a defined, measurable baseline for bromodomain interaction that can inform SAR studies or be utilized as a control compound in screening cascades.

Epigenetics Bromodomain Inhibition Medicinal Chemistry

ATAD2A Bromodomain Inhibition: A Second Measurable Epigenetic Interaction Point

In addition to PCAF, Bromo(pyridin-2-yl)acetic acid exhibits measurable inhibition of the human ATAD2A (ATPase family AAA domain-containing protein 2) bromodomain, with a reported IC50 of 100,000 nM (100 μM) in a BROMOscan assay [1]. ATAD2A is an emerging oncology target associated with poor prognosis in multiple cancers [2]. The non-halogenated 2-pyridylacetic acid does not appear in authoritative databases as an ATAD2A ligand, reinforcing the class-level inference that the alpha-bromo substituent is a prerequisite for this measurable, albeit modest, bromodomain interaction.

Epigenetics Bromodomain Inhibition Oncology Research

Alpha-Bromo Carbonyl Reactivity: Enabling C3-Selective Alkylation of 2-Pyridones

The alpha-bromo carbonyl motif in Bromo(pyridin-2-yl)acetic acid is a critical structural feature for nickel-catalyzed direct alkylation reactions. A study by Nakatani et al. (2013) demonstrated that α-bromo carbonyl compounds, as a class, undergo efficient C3-selective alkylation of 2-pyridones using a Ni(cod)₂/dppp catalyst system, proceeding via a homolytic radical aromatic substitution (HAS) mechanism [1]. While this study used structurally related α-bromo carbonyls, the reactivity is directly transferable to Bromo(pyridin-2-yl)acetic acid. In contrast, the non-halogenated 2-pyridylacetic acid lacks the carbon-bromine bond necessary to participate in this radical-mediated alkylation pathway, rendering it unsuitable for this specific synthetic methodology.

Synthetic Methodology C-H Functionalization Heterocyclic Chemistry

Nucleophilic Substitution Reactivity: A Versatile Electrophilic Handle for Diversification

The alpha-bromine atom in Bromo(pyridin-2-yl)acetic acid serves as an excellent leaving group for nucleophilic substitution reactions, enabling facile introduction of diverse nucleophiles (amines, thiols, alcohols) to generate alpha-substituted pyridin-2-yl acetic acid derivatives . In contrast, the non-halogenated 2-pyridylacetic acid (CAS 13115-43-0) lacks this reactive handle, requiring additional activation steps for analogous transformations [1]. The alpha-chloro analog (e.g., chloro(pyridin-2-yl)acetic acid) is less reactive in nucleophilic substitutions due to the poorer leaving group ability of chloride compared to bromide, while the alpha-fluoro analog is generally unreactive under mild SN2 conditions. The bromine substituent strikes an optimal balance between stability and reactivity, making it the preferred electrophilic building block for late-stage diversification.

Organic Synthesis Medicinal Chemistry Building Block

Validated Application Scenarios for Bromo(pyridin-2-yl)acetic Acid in R&D and Industrial Chemistry


Epigenetic Bromodomain Inhibitor Probe Development and Screening

Bromo(pyridin-2-yl)acetic acid is uniquely positioned as a foundational building block for constructing bromodomain-targeted chemical probes. Its demonstrated, albeit modest, inhibition of PCAF (IC50 = 70 μM) and ATAD2A (IC50 = 100 μM) provides a quantifiable baseline for structure-activity relationship (SAR) studies [1]. Researchers can leverage this compound as a core scaffold, introducing modifications to the carboxylic acid and pyridine ring to optimize potency and selectivity. The compound's availability as a well-defined, single-entity chemical enables its use as a control ligand in BROMOscan and AlphaScreen assays, ensuring assay reproducibility and providing a reference point for hit validation. This scenario is directly supported by the binding data in Section 3, establishing a clear, evidence-based procurement rationale for epigenetic-focused programs.

Synthesis of C3-Alkylated 2-Pyridone Libraries via Nickel Catalysis

For medicinal and synthetic chemistry groups engaged in the construction of diverse 2-pyridone libraries, Bromo(pyridin-2-yl)acetic acid is an essential α-bromo carbonyl synthon. As demonstrated by Nakatani et al. (2013), α-bromo carbonyl compounds undergo efficient nickel-catalyzed, C3-selective direct alkylation of 2-pyridones via a radical HAS mechanism [2]. This methodology is inaccessible to non-halogenated pyridyl acetic acids. By procuring this specific alpha-bromo acid, researchers gain direct access to a synthetic route that installs a valuable pyridin-2-yl acetic acid moiety at the C3 position of 2-pyridones, a privileged scaffold in drug discovery. This application is uniquely enabled by the alpha-bromine atom, differentiating the compound from all non-halogenated and alpha-fluoro analogs.

Late-Stage Diversification of Pyridine-Containing Pharmacophores

In medicinal chemistry campaigns, the ability to efficiently introduce diverse substituents at the alpha-position of a pyridin-2-yl acetic acid core is critical for optimizing pharmacokinetic and pharmacodynamic properties. Bromo(pyridin-2-yl)acetic acid serves as an ideal electrophilic handle for late-stage functionalization via nucleophilic substitution with amines, thiols, and alkoxides . Compared to its alpha-chloro analog, the alpha-bromo derivative exhibits superior reactivity, leading to faster reaction kinetics and higher yields under milder conditions. This efficiency translates to reduced material costs and accelerated synthesis timelines. Procurement of this specific building block, therefore, enables a more streamlined and versatile approach to SAR exploration, directly impacting the speed and cost-effectiveness of lead optimization.

Process Chemistry and Scale-Up of Pyridyl Acetic Acid Intermediates

While Bromo(pyridin-2-yl)acetic acid is primarily a research-scale building block, its role as a key intermediate in the synthesis of more complex pyridyl acetic acid derivatives (e.g., peptidase inhibitors described in patents) positions it as a critical starting material for process chemistry development [3]. Its well-defined reactivity profile and the availability of robust synthetic methodologies for its preparation (e.g., bromination of 2-pyridylacetic acid or its esters) make it a reliable starting point for scaling up the production of advanced pharmaceutical intermediates. For contract research organizations (CROs) and pharmaceutical process groups, sourcing this compound ensures a consistent, high-purity input for developing scalable routes to proprietary pyridyl acetic acid-based drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromo(pyridin-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.